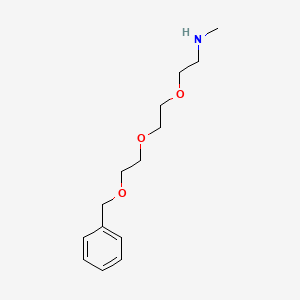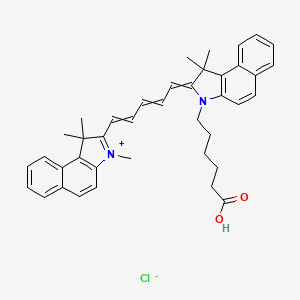
Methylamino-PEG3-benzyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylamino-PEG3-benzyl is a compound that serves as an amino polyethylene glycol (PEG) linker. It is widely used in scientific research, particularly in the field of bioconjugation, where it acts as a bridge between different molecules. This compound is known for its versatility and effectiveness in enhancing the solubility and stability of various biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methylamino-PEG3-benzyl typically involves the reaction of benzyl chloride with a PEG derivative that has a terminal amino group. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group attacks the benzyl chloride, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methylamino-PEG3-benzyl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring.
Applications De Recherche Scientifique
Methylamino-PEG3-benzyl has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.
Biology: The compound is employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: It is used in the development of drug delivery systems, particularly in the formulation of antibody-drug conjugates.
Industry: this compound is used in the production of various bioconjugates and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of Methylamino-PEG3-benzyl involves its ability to act as a linker between different molecules. The amino group can form covalent bonds with various functional groups, while the PEG chain provides flexibility and solubility. This allows the compound to enhance the stability and solubility of biomolecules, making it an effective tool in bioconjugation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylamino-PEG1-benzyl
- Methylamino-PEG2-benzyl
- Methylamino-PEG4-benzyl
Uniqueness
Methylamino-PEG3-benzyl is unique due to its specific PEG chain length, which provides an optimal balance between flexibility and solubility. This makes it particularly effective in applications where both properties are crucial.
Propriétés
Formule moléculaire |
C14H23NO3 |
|---|---|
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N-methyl-2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanamine |
InChI |
InChI=1S/C14H23NO3/c1-15-7-8-16-9-10-17-11-12-18-13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3 |
Clé InChI |
SETIOWKJXVELLE-UHFFFAOYSA-N |
SMILES canonique |
CNCCOCCOCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11931053.png)

![3-Amino-2H-[1,2'-bipyridin]-2-one](/img/structure/B11931060.png)




![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)
![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)
![(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)

